molecular formula C10H14ClN3OS B1460018 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride CAS No. 1134308-80-7

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Cat. No. B1460018
M. Wt: 259.76 g/mol
InChI Key: YCKSYAHOIXXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride” is a chemical compound with the molecular formula C10H14ClN3OS . It has a molecular weight of 259.76 . This compound is used for research purposes . It has been identified as a potent selective brain penetrant phosphodiesterase PDE9A inhibitor .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one ring with a propylamino methyl group attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Biological Activity and Therapeutic Potential

Thieno[3,2-d]pyrimidine derivatives are notable for their significant medicinal and biological activities. A class of thieno[3,2-d]pyrimidine derivatives has been identified as potent inhibitors of VEGF receptor-2 kinase, a crucial element in the signaling pathway for new blood vessel growth from tumors, indicating potential anti-cancer properties. Furthermore, certain derivatives have been investigated as selective and potent ligands for the 5-HT3 receptor, suggesting potential therapeutic applications in treating psychosis, memory impairment, and substance abuse (Song, 2007). Moreover, thieno[3,2-d]pyrimidine and its derivatives have demonstrated remarkable antibacterial, antifungal, and anti-inflammatory activities, highlighting their significance in developing new therapeutic agents (Tolba et al., 2018).

Synthetic Routes and Derivatives

A novel synthetic route for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives has been reported, demonstrating the versatility of thieno[3,2-d]pyrimidine as a core structure for further chemical modification and exploring its biological applications. This method involves the reaction of aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine, prepared using 3-aminothiophene-2-carboxamide, showing a facile approach for creating new derivatives (Song, 2007). Additionally, a series of thieno[3,2-d]pyrimidine derivatives with different functional groups have been synthesized, and several compounds from this series have exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This finding highlights the potential of thieno[3,2-d]pyrimidine derivatives in anticancer drug development (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8;/h3,5,11H,2,4,6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSYAHOIXXBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC2=C(C(=O)N1)SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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